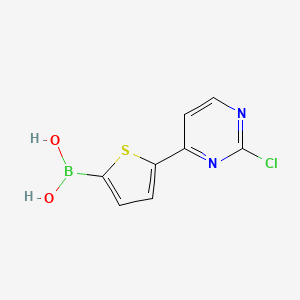
(5-(2-Chloropyrimidin-4-yl)thiophen-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(2-Chloropyrimidin-4-yl)thiophen-2-yl)boronic acid: is a boronic acid derivative with the molecular formula C8H6BClN2O2S and a molecular weight of 240.48 g/mol . This compound is characterized by the presence of a thiophene ring substituted with a chloropyrimidine moiety and a boronic acid group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-(2-Chloropyrimidin-4-yl)thiophen-2-yl)boronic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis.
Introduction of the Chloropyrimidine Moiety: The chloropyrimidine group is introduced via nucleophilic substitution reactions, where a suitable pyrimidine derivative is reacted with a chlorinating agent.
Boronic Acid Formation:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This compound is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, leading to various derivatives with different electronic properties.
Substitution Reactions:
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Organic solvents like toluene, tetrahydrofuran (THF), or dimethylformamide (DMF).
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Oxidized Thiophene Derivatives: Resulting from oxidation reactions.
Substituted Pyrimidine Derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Material Science: Employed in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biology and Medicine:
Drug Discovery: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Biological Probes: Used in the design of molecular probes for biological studies.
Industry:
Chemical Manufacturing: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (5-(2-Chloropyrimidin-4-yl)thiophen-2-yl)boronic acid primarily involves its role as a reagent in chemical reactions. In Suzuki-Miyaura cross-coupling, the boronic acid group forms a complex with the palladium catalyst, facilitating the transfer of the thiophene moiety to the coupling partner . The chloropyrimidine group can also interact with various molecular targets through nucleophilic substitution, leading to the formation of new chemical entities .
Comparison with Similar Compounds
(5-(2-Bromopyrimidin-4-yl)thiophen-2-yl)boronic acid: Similar structure but with a bromine atom instead of chlorine.
(5-(2-Fluoropyrimidin-4-yl)thiophen-2-yl)boronic acid: Contains a fluorine atom instead of chlorine.
(5-(2-Methylpyrimidin-4-yl)thiophen-2-yl)boronic acid: Features a methyl group instead of chlorine.
Uniqueness:
Properties
Molecular Formula |
C8H6BClN2O2S |
|---|---|
Molecular Weight |
240.48 g/mol |
IUPAC Name |
[5-(2-chloropyrimidin-4-yl)thiophen-2-yl]boronic acid |
InChI |
InChI=1S/C8H6BClN2O2S/c10-8-11-4-3-5(12-8)6-1-2-7(15-6)9(13)14/h1-4,13-14H |
InChI Key |
MPWFMFSDEIKVTE-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(S1)C2=NC(=NC=C2)Cl)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


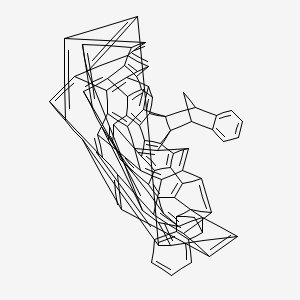
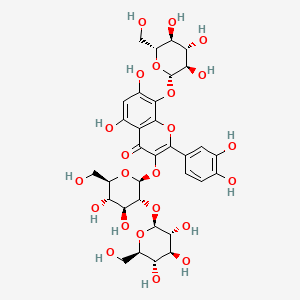


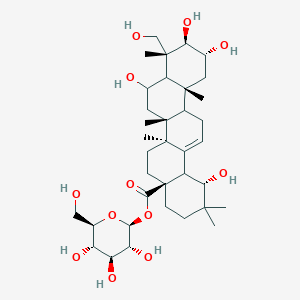
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-chlorophenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14084633.png)

![3-[1-(3-Amino-3-oxopropyl)-3-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B14084643.png)
![4-[10,15,20-tris(4-carboxylatophenyl)-21,23-dihydroporphyrin-5-yl]benzoate;zirconium(4+);hexadecahydroxide](/img/structure/B14084651.png)
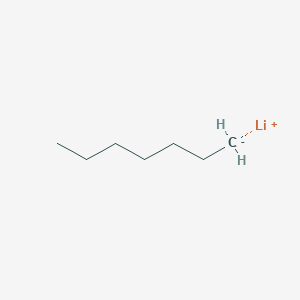
![4-[(4-Butoxyphenyl)-hydroxymethylidene]-5-(2-fluorophenyl)-1-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione](/img/structure/B14084660.png)
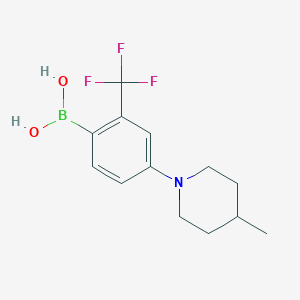
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aS,6bR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B14084691.png)
![Sodium hydride;thieno[3,2-c]pyridine-4-carboxylic acid](/img/structure/B14084693.png)
